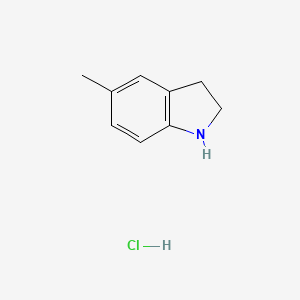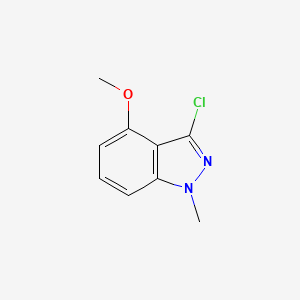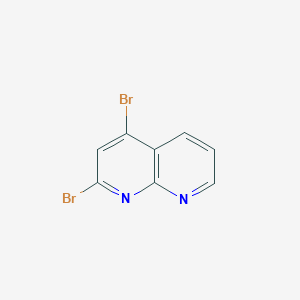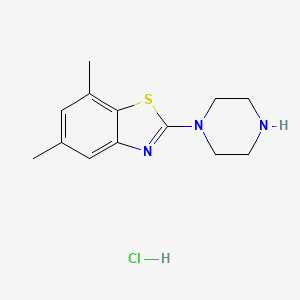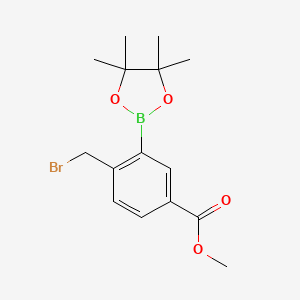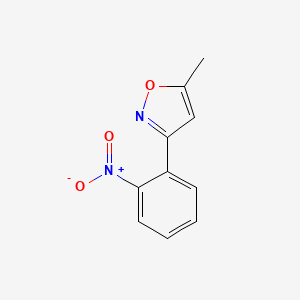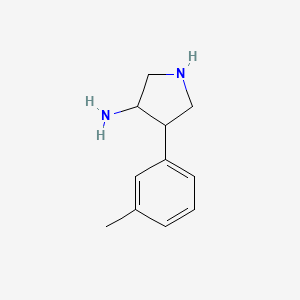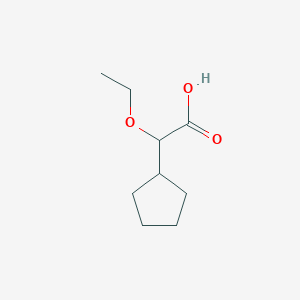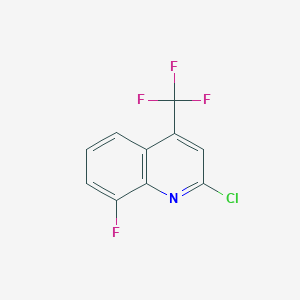
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride
Vue d'ensemble
Description
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with a molecular weight of 249.06 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical . It is also applied as an active pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.06 . It is a solid at room temperature .Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance in supramolecular chemistry and nanotechnology. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, which are utilized in polymer processing and biomedical applications. The adaptable nature of BTAs, stemming from their simple structure and wide accessibility, promises a bright future in these fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Medicinal Chemistry
Triazines, structurally related to 3-Trifluoromethyl-benzene-1,2-diamine, have been extensively studied for their biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties, making triazine nucleus an attractive core for drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Heterocyclic Compound Research
Quinoxaline and its analogs have been investigated for their antitumoral properties and as catalysts' ligands. These studies suggest the potential of 3-Trifluoromethyl-benzene-1,2-diamine derivatives in catalysis and pharmaceutical research, indicating the importance of further exploration into their properties and applications (Aastha Pareek and Dharma Kishor, 2015).
Environmental Applications
Ionic liquids with various solutes, including aromatic compounds, demonstrate potential applications in environmentally friendly solvents for separation and extraction processes. This research may extend to derivatives of 3-Trifluoromethyl-benzene-1,2-diamine, exploring their solubility and interaction with ionic liquids for environmental applications (Zoran P. Visak et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYJOLALAMWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
